3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one
Overview
Description
3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one is a brominated organic compound that belongs to the class of piperidin-2-ones This compound features a bromine atom at the 3-position of the piperidin-2-one ring and a 4-bromo-3-methylphenyl group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one typically involves the following steps:
Bromination: The starting material, 1-(4-bromo-3-methylphenyl)piperidin-2-one, undergoes bromination at the 3-position using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, DCM, room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Amines, alcohols, DCM, reflux.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Scientific Research Applications
3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
3-Bromo-1-(4-methylphenyl)piperidin-2-one
Uniqueness: 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one is unique due to the presence of two bromine atoms on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds with only one bromine atom.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSWAGYZLICPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC(C2=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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